

Comparative Guide: FTIR Analysis of 2-Chloroethylamine Hydrochloride

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Compound of Interest

Compound Name: 2-Chloroethylammonium chloride

Cat. No.: B7765858

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Executive Summary

2-Chloroethylamine Hydrochloride (2-CEA·HCl) is a critical bifunctional building block in pharmaceutical synthesis, widely used to introduce aminoethyl chains or aziridine rings. Its purity is paramount due to its high reactivity and potential for dimerization.

This guide provides a definitive spectral analysis of 2-CEA·HCl, contrasting it with its most common structural analogs: Ethylamine Hydrochloride (the non-halogenated analog) and Ethanolamine Hydrochloride (the hydrolysis degradation product).

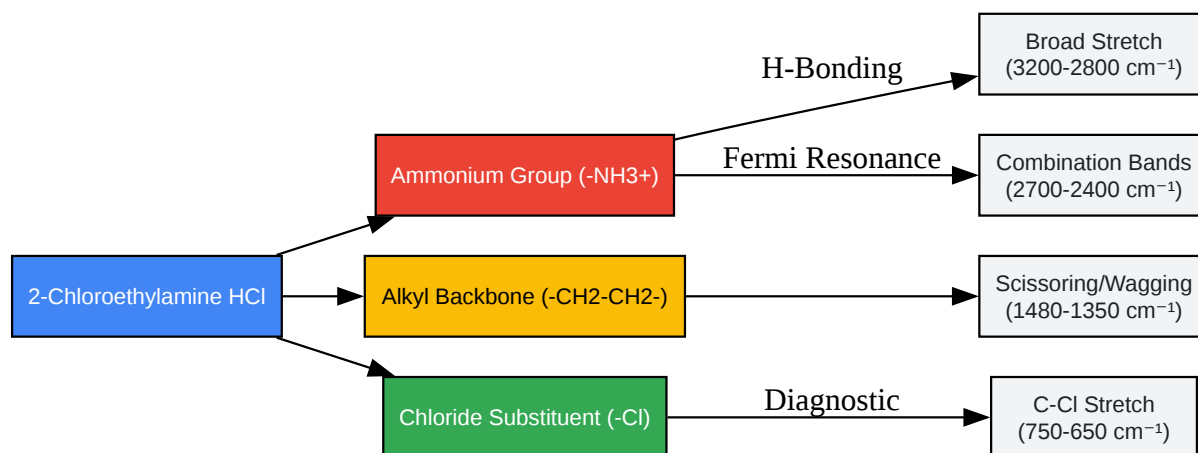
Key Identification Marker: The simultaneous presence of a broad ammonium salt envelope () and a distinct C-Cl stretching band () confirms the identity of 2-CEA·HCl.

Part 1: Molecular Context & Vibrational Logic

To interpret the spectrum accurately, one must understand the vibrational modes active in the crystal lattice. 2-CEA·HCl exists as a protonated ammonium salt. This protonation dramatically

alters the spectrum compared to the free base, quenching the sharp N-H stretching doublet and replacing it with a broad hydrogen-bonded envelope.

Structural Diagram (DOT Visualization)



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Figure 1: Vibrational logic map linking structural moieties of 2-CEA·HCl to their characteristic spectral regions.

Part 2: Detailed Spectral Analysis

The FTIR spectrum of 2-CEA·HCl is dominated by the ammonium salt features, which can obscure the C-H stretching region. The fingerprint region (

) is the most reliable area for confirming the specific substitution pattern.

Table 1: Characteristic Peak Assignments for 2-CEA·HCl

Frequency Region ()	Intensity	Vibrational Mode Assignment	Diagnostic Value
3200 – 2800	Strong, Broad	N-H Stretch () Overlaps with C-H stretching. Broadening due to strong Hydrogen bonding in the crystal lattice.	High: Confirms amine salt form. Distinguishes from free base (sharp doublet).
2700 – 2400	Medium, Multiple	Amine Salt Combination Bands Overtone/Fermi resonance bands characteristic of primary ammonium salts.	Medium: Confirms presence of species. ^[1]
1600 – 1560	Medium	Asymmetric Deformation ()	Medium: Distinguishes primary/secondary amine salts.
1500 – 1480	Medium	Symmetric Deformation ()	Low: Often overlaps with CH ₂ scissoring.
1450 – 1380	Medium	Scissoring / Wagging	Low: Common to all alkyl chains.
1250 – 1050	Medium	C-N Stretch ()	Medium: Position varies with chain length.
750 – 650	Medium/Strong	C-Cl Stretch () Typically appears as a sharp band or	CRITICAL: Differentiates from non-halogenated amines.

doublet (rotational isomers).

“

Technical Insight: The C-Cl stretch frequency is sensitive to the conformation (gauche vs. trans) of the ethyl chain. In the solid state (HCl salt), the gauche conformer is often stabilized by electrostatic interactions between the ammonium and chloride, typically shifting the C-Cl band to the higher end of the range ().

Part 3: Comparative Analysis

Distinguishing 2-CEA·HCl from its likely impurities or analogs is a common challenge in QC.

vs. Ethylamine Hydrochloride (The "Missing Cl" Analog)

- Similarity: Both show the broad ammonium envelope () and combination bands.
- Difference: Ethylamine HCl lacks the C-Cl stretching band at .
- Result: If the fingerprint region is "clean" below , the chlorination is likely incomplete or absent.

vs. Ethanolamine Hydrochloride (The Hydrolysis Impurity)

- Mechanism: 2-CEA·HCl hydrolyzes in the presence of moisture to form Ethanolamine HCl.
- Differentiation:

- O-H Stretch: Ethanolamine HCl exhibits a distinct, broad O-H stretch () that may appear as a shoulder or separate peak on the NH₃⁺ envelope.
- C-O Stretch: A strong, sharp band appears at (primary alcohol C-O stretch). 2-CEA·HCl lacks this strong absorption.
- C-Cl Band: The C-Cl band () will diminish as hydrolysis proceeds.

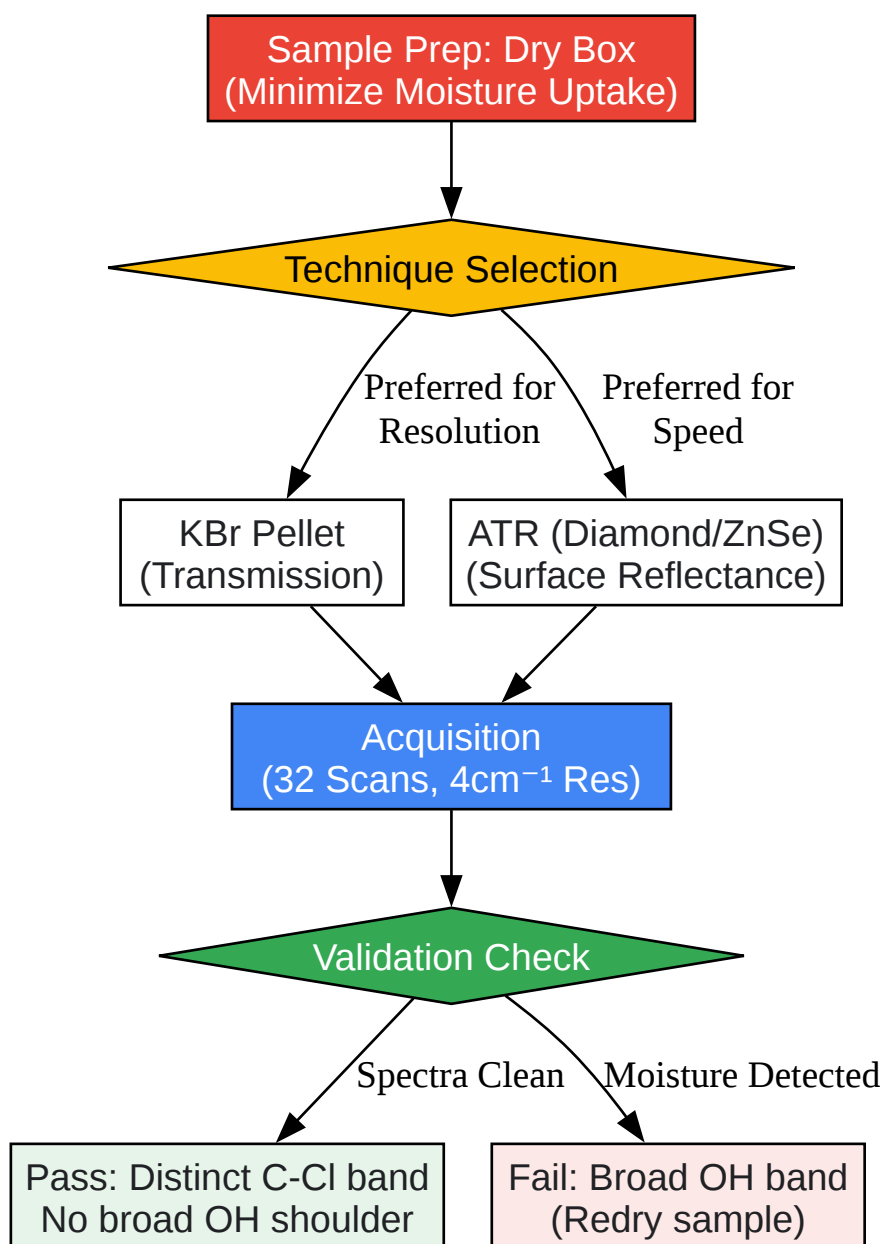
Table 2: Comparative Shift Analysis

Feature	2-CEA·HCl	Ethylamine[2]·HCl	Ethanolamine[3] [4]·HCl
Functional Group	Primary Amine, Alkyl Chloride	Primary Amine, Alkane	Primary Amine, Primary Alcohol
3400 region	NH ₃ ⁺ shoulder	NH ₃ ⁺ shoulder	Broad O-H stretch (distinct)
1050 region	Weak/Baseline	Weak/Baseline	Strong C-O Stretch
750-650 region	Strong C-Cl Stretch	Transparent	Transparent / Weak wagging

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol designed to minimize moisture interference (2-CEA·HCl is hygroscopic).

Workflow Diagram



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Figure 2: Experimental workflow for acquiring high-fidelity FTIR spectra of hygroscopic amine salts.

Detailed Steps:

- Sample Preparation:
 - KBr Method (Gold Standard): Mix 1-2 mg of 2-CEA·HCl with 200 mg dry KBr.[5] Grind quickly in a mortar to avoid moisture absorption. Press into a transparent pellet.

- ATR Method:[2][5][6] Place neat solid on the crystal. Apply high pressure to ensure contact (crystalline salts often have poor contact).
- Background Correction: Always collect a fresh background (air) before the sample to remove atmospheric water vapor and CO₂ lines.
- Acquisition Parameters:
 - Resolution:

[5]
 - Scans: 32 (minimum)
 - Range:

(Ensure the detector cuts off low enough to see the C-Cl band).

Troubleshooting

- "Broadening" of peaks: If the spectrum looks "washed out" or the baseline slopes heavily, the sample has likely absorbed water. Dry the sample in a desiccator over

for 2 hours and re-run.
- Missing C-Cl band: If using ATR with a ZnSe crystal, the cutoff might be near

, obscuring the band. Use a Diamond or Ge crystal, or switch to KBr transmission.

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